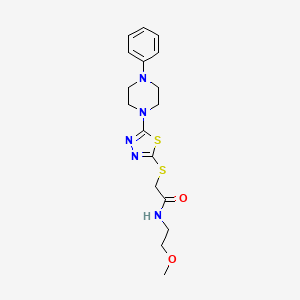![molecular formula C14H19FN2O3S B2784837 N'-(3-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide CAS No. 2319638-18-9](/img/structure/B2784837.png)
N'-(3-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of fluorine, methoxy, and methylsulfanyl groups in the compound suggests potential unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide typically involves the reaction of an appropriate amine with an oxalyl chloride derivative. The general synthetic route may include:
Starting Materials: 3-Fluoroaniline, 2-methoxy-4-methylsulfanylbutylamine, oxalyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: The amines are reacted with oxalyl chloride in the presence of a base (e.g., triethylamine) to form the oxamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N’-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxamide group can be reduced to the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N’-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methoxy groups can influence its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- N’-(3-Fluorophenyl)-N-(2-methoxyethyl)oxamide
- N’-(3-Fluorophenyl)-N-(4-methylsulfanylbutyl)oxamide
- N’-(3-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide
Uniqueness
N’-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
N'-(3-fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-20-12(6-7-21-2)9-16-13(18)14(19)17-11-5-3-4-10(15)8-11/h3-5,8,12H,6-7,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXCTYXSVWCDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C(=O)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(Trifluoromethyl)thio]ethanamine](/img/structure/B2784754.png)
![[1-(3,6-Dihydro-2H-pyran-4-yl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2784757.png)


![2-[5-(2-Bromobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine](/img/structure/B2784766.png)
![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2784767.png)
![2-Chloro-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2784768.png)

![N-(2,4-dimethoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2784770.png)
![N-[(4-CHLOROPHENYL)METHYL]-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE](/img/structure/B2784772.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2784774.png)
![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2784775.png)

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2784777.png)
